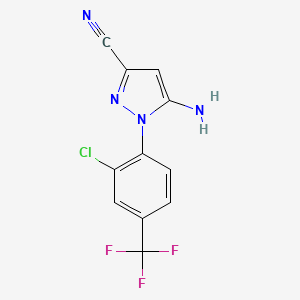![molecular formula C₄₇H₆₁NO₄ B1145038 (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet CAS No. 186826-68-6](/img/no-structure.png)
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of complex organic molecules, such as "(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet", involves understanding their synthesis, structure, and various properties. These molecules often have significant biological activities and are of interest in various scientific and medicinal fields.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step organic reactions, starting from simpler precursors. The synthesis of related compounds, like 3-acetylindoles, involves methods that could be adapted for the target molecule. These methods include various catalytic and non-catalytic reactions, employing strategic functional group transformations and protecting group strategies to achieve the desired molecular framework (Metwally, Shaaban, Abdel-Wahab, & El‐Hiti, 2009).
Wissenschaftliche Forschungsanwendungen
Detection and Doping Control in Sports
The detection of clostebol misuse in sports, particularly due to its presence in pharmaceutical formulations like Trofodermin®, highlights the challenges in distinguishing intentional from accidental doping. Research on clostebol metabolism has been essential in understanding how trace amounts can lead to positive doping tests, emphasizing the need for more sensitive and specific detection methods in anti-doping efforts (de la Torre et al., 2020).
Intratumoral Androgen Metabolism in Cancer Therapy
Studies on intratumoral androgen biosynthesis in castration-resistant prostate cancer (mCRPC) have unveiled novel therapeutic targets. The discovery of potent metabolites, such as 17-(pyridin-3-yl)androsta-4,16-dien-3-one (D4A), with antitumor activities provides a foundation for developing new treatments that inhibit androgen biosynthesis and receptor antagonism, thereby offering hope for patients with mCRPC (Penning & Tamae, 2016).
Neuroendocrine Regulation and Brain Function
The metabolite of dihydrotestosterone, 5α-androstane-3β,17β-diol (3β-Diol), has been identified as a significant modulator of stress responses and neural protection. This compound acts through estrogen receptors rather than androgen receptors, suggesting a complex interplay between androgens and estrogens in brain function and offering insights into potential therapeutic approaches for neurological disorders (Handa et al., 2008).
Advances in Prostate Cancer Treatment
Abiraterone acetate, a selective inhibitor of cytochrome P450 17α-hydroxylase/C17,20-lyase, has emerged as a critical drug in treating metastatic castration-resistant prostate cancer (CRPC). Its efficacy in prolonging overall survival and delaying disease progression underscores the importance of targeting androgen biosynthesis in advanced prostate cancer management (Hoy, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The synthesis pathway involves several steps, including protection of hydroxyl groups, reduction of double bonds, and acetylation of hydroxyl groups.", "Starting Materials": [ "Androsta-5,16-dien-3β-ol", "3-Pyridinecarboxaldehyde", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of the hydroxyl groups of androsta-5,16-dien-3β-ol using acetic anhydride and pyridine to form the acetylated intermediate", "Reduction of the double bonds in the acetylated intermediate using sodium borohydride in methanol to form the diol intermediate", "Reaction of the diol intermediate with 3-pyridinecarboxaldehyde in chloroform and sodium hydroxide to form the final product" ] } | |
CAS-Nummer |
186826-68-6 |
Produktname |
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet |
Molekularformel |
C₄₇H₆₁NO₄ |
Molekulargewicht |
703.99 |
Synonyme |
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Acetate (ester) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



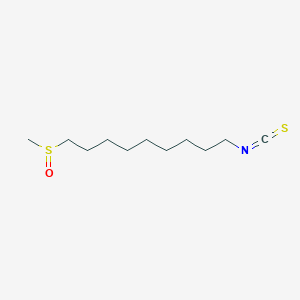
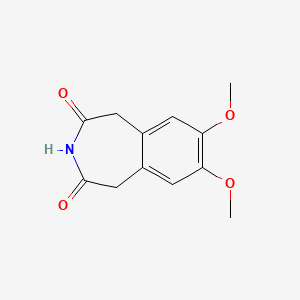
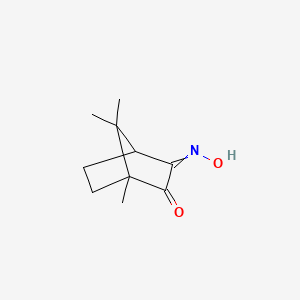

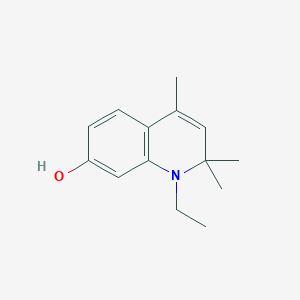
![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)
